![molecular formula C22H38O4 B14002251 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene CAS No. 32514-70-8](/img/structure/B14002251.png)
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene is an organic compound that belongs to the class of phenylpropanes It is characterized by its complex structure, which includes multiple ethoxyethoxy groups and an octylbenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene typically involves the reaction of 4-octylphenol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the phenol group, forming the ethoxyethoxy chains. The reaction conditions usually include a temperature range of 100-150°C and a pressure of 1-5 atm. The catalyst used can be a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors equipped with temperature and pressure control systems. The process involves continuous feeding of 4-octylphenol and ethylene oxide into the reactor, along with the catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, yielding the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄), Halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Nitro compounds, Sulfonic acids, Halogenated compounds
Aplicaciones Científicas De Investigación
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A similar compound with a simpler structure, used as a solvent in various applications.
1-Ethoxy-2-(2-methoxyethoxy)ethane: Another related compound with similar ethoxyethoxy groups, used in chemical synthesis and as a solvent.
Uniqueness
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene is unique due to its complex structure, which imparts specific chemical properties and reactivity. Its multiple ethoxyethoxy groups provide solubility in various solvents, and the octylbenzene moiety contributes to its hydrophobic character. This combination of properties makes it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
32514-70-8 |
|---|---|
Fórmula molecular |
C22H38O4 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene |
InChI |
InChI=1S/C22H38O4/c1-4-6-7-8-9-10-11-21-12-14-22(15-13-21)26-20(3)25-19-18-24-17-16-23-5-2/h12-15,20H,4-11,16-19H2,1-3H3 |
Clave InChI |
ZCNNEFMWMHBCEL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)OC(C)OCCOCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14002169.png)

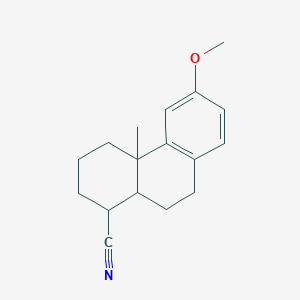
![Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B14002194.png)
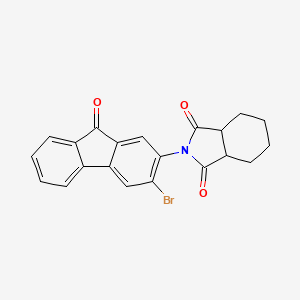
![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)
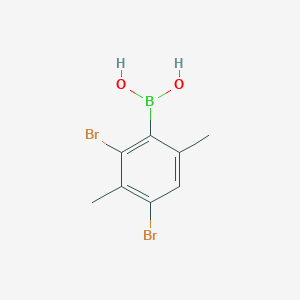
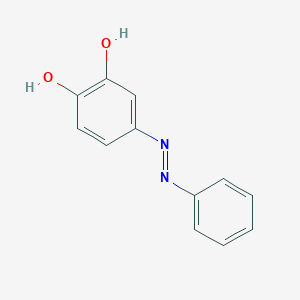
![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate](/img/structure/B14002237.png)
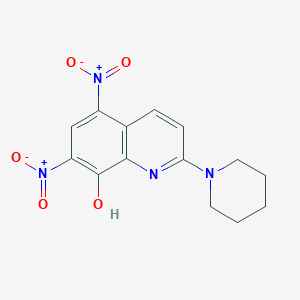
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
